2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H24N4 and its molecular weight is 320.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to "2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine," involves multicomponent reactions that offer a cost-effective approach for generating a diverse array of derivatives. These compounds are characterized using techniques such as IR, UV, 1H-NMR, and 13C-NMR, indicating their potential for further biological activity and pharmacological studies (Ajani et al., 2019).
Biological Activities and Pharmacological Potential
Pyrazolo[1,5-a]pyrimidine compounds have been identified as potential candidates for various pharmacological applications. For instance, certain derivatives have demonstrated significant anti-inflammatory properties without ulcerogenic activity, suggesting their potential as safer nonsteroidal anti-inflammatory drugs (NSAIDs) (Auzzi et al., 1983). Moreover, novel pyrazolopyrimidine derivatives have shown anticancer and anti-5-lipoxygenase activities, highlighting their relevance in cancer therapy and inflammation management (Rahmouni et al., 2016). Additionally, pyrazolo[1,5-a]pyrimidines have been explored as inhibitors of Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis (Sutherland et al., 2022).
Antimicrobial and Antifungal Applications
Some pyrazolo[1,5-a]pyrimidine derivatives have exhibited antimicrobial and antifungal activities, offering insights into their potential as novel antimicrobial agents. These compounds have shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi, suggesting a broad spectrum of antimicrobial activity that could address the challenge of antibiotic resistance (Beyzaei et al., 2017).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common structural component in many biologically active compounds. Pyrrolidine derivatives have been found to interact with a variety of targets, including various receptors and enzymes . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a pyrrolidine ring could contribute to the stereochemistry of the molecule, potentially influencing its binding to targets .
Biochemical Pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. Pyrrolidine derivatives have been found to influence a variety of pathways, depending on their specific targets .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the characteristics of the target tissue. Pyrrolidine derivatives are generally thought to have good pharmacokinetic properties .
Properties
IUPAC Name |
2-methyl-3-phenyl-5-propyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-3-9-17-14-18(23-12-7-8-13-23)24-20(21-17)19(15(2)22-24)16-10-5-4-6-11-16/h4-6,10-11,14H,3,7-9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJIKSKVVSLNIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.